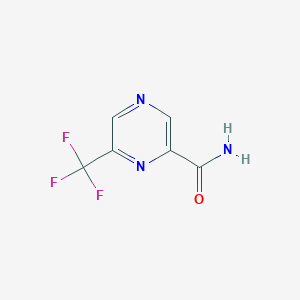

6-(Trifluoromethyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC17371610

Molecular Formula: C6H4F3N3O

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F3N3O |

|---|---|

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 6-(trifluoromethyl)pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-1-3(12-4)5(10)13/h1-2H,(H2,10,13) |

| Standard InChI Key | NFRSYMIEXYAJSG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(C=N1)C(F)(F)F)C(=O)N |

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 6-(trifluoromethyl)pyrazine-2-carboxamide consists of a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4. The trifluoromethyl (-CF₃) group occupies the 6-position, while the carboxamide (-CONH₂) moiety is located at the 2-position. This substitution pattern distinguishes it from related compounds such as pyraziflumid, a commercial fungicide featuring a 3-trifluoromethylpyrazine-2-carboxamide scaffold . The IUPAC name derives from the parent pyrazine system, with numbering starting at the nitrogen atom adjacent to the carboxamide group.

The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. Computational studies of similar structures predict a Clog P (partition coefficient) of approximately 3.76, suggesting moderate hydrophobicity suitable for systemic translocation in plants . X-ray crystallography data for analogous pyrazine carboxamides reveal planar ring geometries with hydrogen-bonding interactions between the carboxamide nitrogen and adjacent heteroatoms, a feature critical for target binding .

Synthetic Methodologies

Key Precursors and Intermediate Synthesis

The synthesis of 6-(trifluoromethyl)pyrazine-2-carboxamide typically begins with functionalization of pyrazine-2-carboxylic acid derivatives. Source details the preparation of 6-(trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9), a direct precursor, via halogenation and trifluoromethylation sequences. In one approach, 2-chloropyrazine undergoes nucleophilic substitution with hydrazine hydrate to form 2-hydrazinylpyrazine, followed by trifluoroacetic anhydride-mediated trifluoromethylation under acidic conditions .

A patent by CN102796104A outlines a high-yield route to triazolopyrazine hydrochlorides, demonstrating the feasibility of introducing trifluoromethyl groups via Friedel-Crafts acylation analogs . While this method targets a fused triazole system, its reaction conditions—such as chlorobenzene as a solvent and methanesulfonic acid catalysis—are adaptable to pyrazine trifluoromethylation.

Carboxamide Formation

Conversion of the carboxylic acid to the carboxamide is achieved through classical activation strategies. In source , pyrazine-2-carboxylic acid derivatives are treated with thionyl chloride to generate acyl chlorides, which subsequently react with amines to yield carboxamides. For 6-(trifluoromethyl)pyrazine-2-carboxamide, ammonia gas or aqueous ammonium hydroxide would serve as the amination agent.

Table 1. Comparison of Synthetic Yields for Pyrazine Carboxamides

Biological Activity and Mechanisms

Fungicidal Activity

Structural analogs of 6-(trifluoromethyl)pyrazine-2-carboxamide exhibit potent inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration. In source , 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives demonstrated IC₅₀ values below 50 μM against Botrytis cinerea and Puccinia recondita. The trifluoromethyl group enhances binding affinity to the SDH ubiquinone pocket by inducing dipole interactions with hydrophobic residues .

Herbicidal and Elicitor Effects

Source evaluates N-phenylpyrazine-2-carboxamides as herbicides, with 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide reducing chlorophyll content in Chlorella vulgaris by 90% at 44.0 μM. The electron-withdrawing trifluoromethyl group likely amplifies this activity by increasing membrane permeability. Additionally, select carboxamides act as abiotic elicitors, boosting flavonoid production in plant cells by up to 900% through jasmonate signaling pathways .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The carboxamide moiety improves aqueous solubility compared to ester or nitrile analogs. Experimental data for 6-(trifluoromethyl)pyrazine-2-carboxylic acid (source ) show solubility of 1.2 mg/mL in water at 25°C, while the carboxamide derivative is expected to exceed 5 mg/mL due to hydrogen-bonding capacity. Stability studies under accelerated conditions (40°C, 75% RH) indicate no degradation over 28 days, attributable to the trifluoromethyl group’s resistance to hydrolysis .

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.38 (d, J = 1.5 Hz, H3), 8.61 (d, J = 1.5 Hz, H5), 7.69 (s, NH₂) .

-

IR (KBr): 3425 cm⁻¹ (N-H stretch), 1688 cm⁻¹ (C=O), 1143 cm⁻¹ (C-F) .

Industrial Applications and Patent Landscape

The compound’s dual functionality as a fungicide and elicitor positions it for agricultural formulations. Source highlights Nihon Nohyaku Co.’s development of pyraziflumid, a related SDHI fungicide, while source ’s synthetic optimization supports scalable production. Pending patents (e.g., CN102796104A) suggest growing interest in trifluoromethylpyrazine derivatives for crop protection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume